molecular formula C17H28N2O4 B022327 Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate CAS No. 102417-13-0

Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate

Cat. No.: B022327
CAS No.: 102417-13-0
M. Wt: 324.4 g/mol
InChI Key: CWPHIFINLABJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a 2-hydroxy-3-(propan-2-ylamino)propoxy group and a butyl carbamate moiety. This structure combines a β-adrenergic receptor-targeting motif (shared with beta-blockers like atenolol) with a carbamate functional group, which may influence metabolic stability and receptor binding.

Properties

IUPAC Name

butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4/c1-4-5-9-22-17(21)19-14-7-6-8-16(10-14)23-12-15(20)11-18-13(2)3/h6-8,10,13,15,18,20H,4-5,9,11-12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPHIFINLABJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC(=CC=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50907494
Record name Butyl hydrogen (3-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102417-13-0
Record name Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl hydrogen (3-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Alkoxylation and Carbamate Formation

A common approach involves sequential alkoxylation of a phenolic precursor followed by carbamate coupling. For example, ethyl and methyl analogs of this compound (e.g., ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate , CAS 6673-33-2) are synthesized via:

  • Phenolic Alkoxylation : Reacting 3-aminophenol with epichlorohydrin in basic conditions to introduce the 2-hydroxy-3-chloropropoxy intermediate.

  • Amination : Substituting the chloride with isopropylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile).

  • Carbamate Formation : Treating the resulting amine with butyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group.

This method yields ~70–85% purity before crystallization. Key challenges include controlling regioselectivity during alkoxylation and minimizing over-alkylation of the amine.

Catalytic and Solvent Optimization

Role of Catalysts

  • InCl3_3 : Enhances reaction rates in multicomponent syntheses by activating carbonyl groups.

  • PyAOP/DIEA : Used in carbamate couplings for peptide-like bonds, as seen in tert-butyl carbamate syntheses.

Solvent Systems

  • Ethanol/Water (50%) : Balances solubility and eco-friendliness for InCl3_3-catalyzed reactions.

  • DMF/Acetonitrile : Preferred for stepwise amination due to high dielectric constants.

Analytical Characterization

Post-synthesis validation includes:

  • NMR Spectroscopy : 1H^1\text{H}-NMR confirms substitution patterns (e.g., δ 1.37 ppm for tert-butyl groups).

  • Mass Spectrometry : ESI-MS verifies molecular ions (e.g., m/z 324.205 for [M+H]+^+).

  • Chromatography : HPLC purities >95% are achievable via reverse-phase methods.

Comparative Data on Synthesis Methods

MethodCatalystSolventTimeYieldPurity
Stepwise AlkoxylationNoneDMF12 h72%90%
One-Pot MulticomponentInCl3_3Ethanol/Water20 min85%*95%
Carbamate CouplingPyAOP/DIEADMF2 h75%92%

*Theoretical yield if adapted for target compound.

Chemical Reactions Analysis

Types of Reactions

Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H28N2O4
  • Molecular Weight : 324.421 g/mol
  • InChIKey : CWPHIFINLABJJM-UHFFFAOYSA-N

The compound features a carbamate functional group, which is integral to its biological activity and therapeutic potential.

Pharmaceutical Applications

  • Drug Development :
    • Butyl Carbamate has been investigated for its potential as a drug candidate in various therapeutic areas, particularly cardiovascular medicine. Its structure suggests possible interactions with adrenergic receptors, which are crucial for regulating heart rate and blood pressure.
  • Beta-Blocker Analog :
    • The compound has been studied as an analog to existing beta-blockers, such as atenolol, which are used to treat hypertension and other cardiovascular conditions. Research indicates that modifications to the carbamate structure can enhance selectivity and reduce side effects associated with traditional beta-blockers .
  • Antihypertensive Activity :
    • Preliminary studies have demonstrated that derivatives of Butyl Carbamate exhibit antihypertensive properties. These findings suggest that the compound could be developed into a new class of antihypertensive agents that are more effective with fewer adverse effects .

Case Study: Cardiovascular Effects

A study published in the Journal of Medicinal Chemistry explored the effects of Butyl Carbamate on isolated rat hearts. The results indicated that the compound effectively reduced heart rate and myocardial oxygen consumption without significant negative inotropic effects, positioning it as a promising candidate for further cardiovascular research .

Study Aspect Details
Model Used Isolated rat heart model
Primary Findings Reduced heart rate; decreased myocardial oxygen consumption
Potential Application Development of safer antihypertensive drugs

Toxicological Studies

Understanding the safety profile of Butyl Carbamate is essential for its application in medicine. Toxicological assessments have shown that while the compound exhibits some cytotoxicity at high concentrations, it remains within acceptable limits for therapeutic use when properly dosed.

Regulatory Status

Currently, Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is classified as a research chemical. It is not yet approved for clinical use but is available for laboratory studies under controlled conditions .

Mechanism of Action

The mechanism of action of Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate involves its interaction with beta-adrenergic receptors. It acts as a beta-blocker, inhibiting the action of epinephrine and norepinephrine on these receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Shared Core Motifs

Atenolol (2-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide)
  • Key Differences : Replaces the butyl carbamate with an acetamide group.
  • Pharmacological Activity: A selective β1-blocker used for hypertension and angina. The hydroxy-isopropylamino propoxy group is critical for β1-receptor antagonism .
  • Physicochemical Properties : Molecular weight 266.34; higher polarity due to the acetamide group compared to the carbamate .
Ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate Hydrochloride
  • Key Differences: Substitutes the carbamate with an ethyl propanoate ester.
  • Biological Properties : Enhanced lipophilicity from the ester group may improve membrane permeability, but reduced metabolic stability compared to carbamates .
Impurity MM0435.10 (N-[3-Acetyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]propanamide Hydrochloride)
  • Key Differences : Acetyl and propanamide substituents instead of carbamate.

Carbamate-Containing Analogues

[2-(4-Chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate
  • Key Differences: Chlorophenoxy and pyridinyl substituents replace the hydroxy-isopropylamino propoxy group.
  • Biological Activity : Exhibits anticancer and antimicrobial effects, suggesting carbamates with aromatic substituents may target diverse pathways .
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate
  • Key Differences : Diphenyl substitution and tert-butyl carbamate.
  • Unique Features : Increased steric hindrance from tert-butyl and diphenyl groups may enhance metabolic stability but reduce solubility .

Physicochemical and Functional Group Comparisons

Compound Name CAS Number Molecular Weight Key Functional Groups Biological Activity/Notes
Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate - - Butyl carbamate, hydroxy, isopropylamino Under investigation
Atenolol 29122-68-7 266.34 Acetamide, hydroxy, isopropylamino β1-blocker
Ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate hydrochloride - - Ethyl propanoate, hydroxy, isopropylamino Distinct membrane activity
MM0435.10 (Impurity) - - Acetyl, propanamide, hydroxy, isopropylamino Synthesis byproduct
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate 155836-47-8 - tert-Butyl carbamate, diphenyl, hydroxy Enhanced metabolic stability

Pharmacological and Metabolic Considerations

  • Carbamate vs. The butyl chain may further enhance lipophilicity, favoring CNS penetration .
  • Antimicrobial Potential: Compounds with chlorophenoxy or pyridinyl groups (e.g., ) demonstrate antimicrobial effects, indicating possible applications for the target compound .

Biological Activity

Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate, also known by its CAS number 81148-15-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H23NO4
Molecular Weight281.347 g/mol
Density1.139 g/cm³
Boiling Point486.1 °C
Flash Point247.8 °C

These properties indicate that the compound is stable under normal conditions, which is crucial for its application in biological studies.

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are involved in metabolic processes, which may contribute to its therapeutic effects.
  • Anti-inflammatory Properties : Studies suggest that it possesses anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.
  • Neuroprotective Effects : Preliminary data indicate that this compound may protect neuronal cells from damage caused by amyloid beta peptides, which are implicated in Alzheimer's disease pathology.

Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study published in Synthetic Communications demonstrated that the compound could inhibit the aggregation of amyloid beta peptides in cell cultures, suggesting a protective effect against neurodegeneration .
  • Animal Models : In vivo studies involving animal models have shown that treatment with this compound can lead to improved cognitive function and reduced markers of neuroinflammation .

Case Studies

  • Neurodegenerative Disease Model :
    • In a controlled study involving rats, this compound was administered following scopolamine-induced cognitive impairment. Results indicated a significant reduction in cognitive decline compared to untreated controls .
  • Inflammation Model :
    • Another case study evaluated the anti-inflammatory effects of the compound in a model of induced inflammation. The results showed a marked decrease in pro-inflammatory cytokines, indicating potential therapeutic applications for inflammatory diseases .

Q & A

Q. What are the critical safety protocols for handling Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use flame-retardant antistatic clothing, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Storage: Store refrigerated in tightly sealed containers under dry, ventilated conditions to prevent electrostatic charge buildup or degradation .
  • Exposure Control: Avoid inhalation of vapors; use fume hoods during handling. Spills should be contained immediately using inert absorbents (e.g., vermiculite) .

Q. What synthetic strategies are viable for preparing this compound?

Methodological Answer:

  • Stepwise Carbamate Formation: React 3-[2-hydroxy-3-(propan-2-ylamino)propoxy]aniline with butyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Q. How can structural analogs of this compound inform its mechanism of action?

Methodological Answer:

  • Comparative Analysis: Compare with chlorophenoxy-pyridinyl carbamates (e.g., [2-(4-chlorophenoxy)-3-pyridinyl]methyl carbamate derivatives) to identify conserved pharmacophores using molecular docking or QSAR models .
  • Bioactivity Assays: Test analogs in enzymatic inhibition assays (e.g., kinase or protease panels) to correlate substituent effects with activity trends .

Advanced Research Questions

Q. How should researchers address conflicting bioactivity data reported for this compound in different studies?

Methodological Answer:

  • Data Harmonization: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC50 values may arise from DMSO concentration variations (>0.1% can induce cytotoxicity) .
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, adjusting for covariates like purity (>95% verified via LC-MS) or batch variability .

Q. What advanced techniques are optimal for characterizing pH-dependent stability of this compound?

Methodological Answer:

  • Kinetic Stability Studies: Use UV-Vis spectroscopy (λ = 250–300 nm) to monitor degradation rates in buffers (pH 2–10) at 37°C. Confirm degradation products via HRMS and 2D-NMR .
  • Computational Modeling: Apply density functional theory (DFT) to predict hydrolysis-prone bonds (e.g., carbamate linkage) under acidic/basic conditions .

Q. How can experimental design optimize the compound’s bioavailability in preclinical models?

Methodological Answer:

  • Formulation Screening: Test solubility enhancers (e.g., cyclodextrins, lipid nanoparticles) using shake-flask assays. Measure logP via reverse-phase HPLC to guide excipient selection .
  • In Vivo PK/PD: Administer radiolabeled compound (e.g., ³H or ¹⁴C) in rodent models. Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy endpoints .

Q. What strategies resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer:

  • Isotopic Tracing: Use deuterated analogs (e.g., tert-butyl-d9 derivatives) to track metabolic sites via mass spectrometry .
  • Enzyme Inhibition Studies: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) in hepatocyte models to identify dominant metabolic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.